N,N'-Diacetylethylenediamine chemical properties and structure
N,N'-Diacetylethylenediamine chemical properties and structure
An In-depth Technical Guide to N,N'-Diacetylethylenediamine: Structure, Properties, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
N,N'-Diacetylethylenediamine (DAED), a symmetrical diamide, serves as a pivotal molecule in both industrial and research settings. While its primary large-scale application is as a direct precursor to the bleach activator tetraacetylethylenediamine (TAED), its fundamental chemical properties, including its capacity to act as a bidentate ligand, make it a molecule of significant interest. This guide provides a comprehensive technical overview of DAED, consolidating its structural features, physicochemical properties, spectroscopic signature, synthesis protocols, and key applications for researchers, chemists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
N,N'-Diacetylethylenediamine is structurally defined by an ethylenediamine backbone symmetrically N-acylated with acetyl groups. This structure imparts a combination of rigidity and flexibility, with hydrogen bond donor (N-H) and acceptor (C=O) sites that dictate its solid-state packing and solution behavior.
Crystal Structure
The precise three-dimensional arrangement of DAED in the solid state has been determined by X-ray crystallography. The crystallographic data are publicly available through the Cambridge Crystallographic Data Centre (CCDC).[1]
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CCDC Deposition Number: 223498
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Associated DOI: 10.5517/cc7hkmw
The crystal structure confirms the trans conformation of the acetamido groups relative to the central C-C bond of the ethylenediamine bridge, a feature that minimizes steric hindrance. Intermolecular hydrogen bonding between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule is a dominant feature of the solid-state packing.
Physicochemical Data
The core properties of N,N'-Diacetylethylenediamine are summarized in the table below, compiled from various commercial and database sources. The observed range in melting point is typical for a solid of this nature and is often dependent on the level of purity and crystalline form.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂N₂O₂ | [1][2][3] |
| Molecular Weight | 144.17 g/mol | [1][2][3] |
| IUPAC Name | N,N'-(Ethane-1,2-diyl)diacetamide | [1] |
| CAS Number | 871-78-3 | [1][2][3] |
| Appearance | White to off-white crystalline powder | [2][4] |
| Melting Point | 170-177 °C | [2][4] |
| Boiling Point | 200 °C at 2.5 Torr | [5] |
| Water Solubility | Soluble (reported as "almost transparency") | [5][6] |
| Predicted pKa | 15.67 ± 0.46 | [2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and quality control of DAED. The key spectral features are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of the DAED molecule results in a simple and clean NMR spectrum.
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¹H NMR (in CDCl₃): The proton NMR spectrum exhibits three distinct signals.[7]
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δ ~6.6 ppm (Broad singlet, 2H): This signal corresponds to the two equivalent amide protons (-NH-). The broadness is characteristic of amide protons due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
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δ ~3.37 ppm (Singlet, 4H): This sharp singlet arises from the four equivalent methylene protons of the ethylenediamine backbone (-CH₂-CH₂-). The equivalence is due to the free rotation around the C-C bond.
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δ ~1.99 ppm (Singlet, 6H): This strong singlet corresponds to the six equivalent methyl protons of the two acetyl groups (-COCH₃).
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¹³C NMR (in CDCl₃): The carbon spectrum is expected to show three signals corresponding to the unique carbon environments.[1]
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δ ~170 ppm: Amide carbonyl carbon (C=O).
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δ ~40 ppm: Methylene carbon (-CH₂-).
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δ ~23 ppm: Methyl carbon (-CH₃).
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Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of DAED is dominated by characteristic amide absorptions. The analysis is typically performed on a KBr pellet.[1] Key vibrational bands and their assignments are as follows:
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~3300 cm⁻¹ (N-H Stretch): A strong, sharp band characteristic of the stretching vibration of the secondary amide N-H bond.
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~3100 cm⁻¹ (N-H Stretch, Overtone): Often seen in amides due to Fermi resonance.
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~2950-2850 cm⁻¹ (C-H Stretch): Absorptions corresponding to the symmetric and asymmetric stretching of the methyl and methylene C-H bonds.[8]
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~1640 cm⁻¹ (Amide I Band, C=O Stretch): This is one of the most intense and characteristic bands in the spectrum, arising from the carbonyl stretching vibration.[8]
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~1550 cm⁻¹ (Amide II Band, N-H Bend): A strong band resulting from the coupling of the N-H in-plane bending and C-N stretching vibrations.
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~1290 cm⁻¹ (Amide III Band): A more complex vibration involving C-N stretching and N-H bending.
Synthesis of N,N'-Diacetylethylenediamine
DAED is most commonly synthesized via the diacetylation of ethylenediamine. While industrial processes are optimized for continuous flow and high throughput, a robust laboratory-scale batch synthesis can be readily performed.[9][10][11]
Synthesis Workflow
The logical flow for the synthesis involves the reaction of the primary amine with an acetylating agent, followed by purification. The reaction with acetic acid is an equilibrium process requiring the removal of water to drive it to completion.
Sources
- 1. N,N'-Diacetylethylenediamine | C6H12N2O2 | CID 70097 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. scbt.com [scbt.com]
- 4. N,N'-Diacetylethylenediamine | 871-78-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 871-78-3 CAS MSDS (N,N'-DIACETYLETHYLENEDIAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. N,N'-Diacetylethylenediamine | 871-78-3 | TCI AMERICA [tcichemicals.com]
- 7. N,N'-DIACETYLETHYLENEDIAMINE(871-78-3) 1H NMR spectrum [chemicalbook.com]
- 8. sci-int.com [sci-int.com]
- 9. EP0042096A1 - Process for the preparation of N,N'-diacetylethylene diamine - Google Patents [patents.google.com]
- 10. CN101397263A - Preparation method of diacetyl ethylenediamine - Google Patents [patents.google.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
